N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Structural variability in arylthioether acetamides causes unpredictable bioactivity shifts without validated reference materials. This para-substituted diaryl sulfide acetamide provides a defined scaffold for comparative SAR. - **Core utility**: Comparator in HIV-1 RT or LpxA inhibitor programs; probe for sulfur redox chemistry - **Key handle**: para-Acetamide group enables further derivatization; thioether oxidizable to sulfoxide/sulfone - **Supply**: Research-grade (90% typical purity), immediate shipment for medicinal chemistry or materials science

Molecular Formula C15H15NOS
Molecular Weight 257.35
CAS No. 339096-10-5
Cat. No. B2795319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide
CAS339096-10-5
Molecular FormulaC15H15NOS
Molecular Weight257.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C15H15NOS/c1-11-3-7-14(8-4-11)18-15-9-5-13(6-10-15)16-12(2)17/h3-10H,1-2H3,(H,16,17)
InChIKeyPMAHLXRQZPRIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide – Structural & Procurement Profile


N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide (CAS 339096-10-5) is a diaryl sulfide acetamide derivative with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol . It features a p-tolylthio group linked to a phenylacetamide core, placing it within the arylthioether acetamide class. These compounds are of interest as synthetic intermediates and potential bioactive scaffolds, with applications in medicinal chemistry and materials science . The compound is commercially available from multiple suppliers, typically at 90% purity, and is sold exclusively for research purposes.

N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide: Substitution Risks


Despite a shared arylthioether acetamide core, subtle structural variations in this compound class lead to significant differences in physicochemical properties, biological activity, and synthetic utility. The para-substitution pattern on both aromatic rings, the specific methyl group placement, and the sulfur oxidation state collectively influence key parameters such as lipophilicity (LogP), metabolic stability, and target binding affinity . Direct experimental evidence for N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide remains limited; however, studies on structurally related diaryl sulfide acetamides demonstrate that even minor modifications can drastically alter biological potency—for example, shifting anti-HIV activity from low micromolar to inactive within the same series [1]. Generic substitution without comparative data therefore carries a high risk of introducing uncontrolled variability in research outcomes.

Differentiation Evidence for N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide


Differentiation from Regioisomers and Oxidized Analogs

N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide bears a para-sulfanyl (thioether) linker connecting two aromatic rings, distinguishing it from ortho-substituted analogs (e.g., N-{2-[(4-methylphenyl)sulfanyl]phenyl}acetamide, CAS 648894-16-0) and oxidized sulfinyl/sulfonyl derivatives (e.g., N-[4-(4-methylbenzenesulfinyl)phenyl]acetamide, CAS not fully characterized). The sulfanyl (-S-) oxidation state confers distinct electronic properties and reactivity compared to sulfinyl (-SO-) or sulfonyl (-SO2-) analogs, which exhibit different hydrogen-bonding capabilities and metabolic stability . The para-substitution pattern creates a linear, extended molecular geometry with a calculated LogP of approximately 4.1, indicating moderate lipophilicity suitable for membrane permeability in cell-based assays .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Anti-HIV Activity of Related Arylthioacetamides

Although no direct anti-HIV data exists for N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide itself, a closely related series of N-aryl-2-arylthioacetamides was evaluated for HIV-1 (IIIB) inhibition in MT-4 cell cultures. These compounds demonstrated activity in the range of 1.25–20.83 μM, with the most potent analogs containing a 1H-benzo[d]imidazole ring at the arylthio moiety [1]. The target compound lacks this heterocyclic feature but retains the core diaryl sulfide acetamide scaffold. By comparison, the clinical non-nucleoside reverse transcriptase inhibitor efavirenz exhibits an EC50 of 0.003 μg/mL (≈0.0095 μM), and AZT shows an IC50 of 0.016 μM [1]. This establishes a benchmark: the target compound's scaffold is capable of low-micromolar antiviral activity, but potency is highly dependent on specific substituent patterns.

Antiviral Research HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitors

Diaryl Sulfide Scaffold for Antimicrobial Development

The diaryl sulfide motif is a recognized pharmacophore for antibacterial drug discovery, particularly as a scaffold for inhibiting LpxA, the first enzyme in lipid A biosynthesis essential for Gram-negative bacterial outer membrane integrity [1]. A patent (US20240166612A1) discloses arylthioether acetamide compounds, including variants structurally related to N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide, as LpxA inhibitors for treating bacterial infections [1]. Separately, diaryl sulfides containing pyridine or thiadiazole units have demonstrated marked in vitro antifungal activity against Candida albicans, Candida parapsilosis, Candida tropicalis, Cryptococcus neoformans, and Trichophyton rubrum [2]. While N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide was not specifically tested in these studies, its core scaffold aligns with the pharmacophoric requirements for both antibacterial and antifungal activity.

Antibacterial Antifungal LpxA Inhibition

Application Scenarios for N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide


SAR Studies for Antiviral Discovery

As a para-substituted diaryl sulfide acetamide, this compound serves as a valuable comparator or starting scaffold in SAR campaigns targeting HIV-1 reverse transcriptase or related viral enzymes. Its distinct substitution pattern allows researchers to probe the effect of para- vs. ortho-substitution and thioether vs. sulfinyl/sulfonyl oxidation states on antiviral potency and selectivity [1].

LpxA-Targeting Antibacterial Lead Optimization

Given the structural alignment with arylthioether acetamide LpxA inhibitors disclosed in recent patents, this compound can serve as a core scaffold for medicinal chemistry optimization aimed at developing novel Gram-negative antibacterial agents. The para-acetamide group provides a synthetic handle for further derivatization [2].

Probe for Sulfur Redox Biology

The thioether (-S-) moiety in this compound can be selectively oxidized to sulfoxide (-SO-) or sulfone (-SO2-) under controlled conditions, making it a useful probe for studying sulfur redox chemistry in biological systems or as a precursor for accessing higher oxidation state analogs with distinct biological profiles .

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